N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

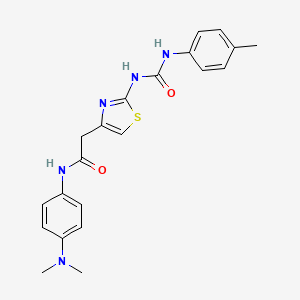

N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that features a thiazole ring, a urea linkage, and a dimethylamino group. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O2S/c1-14-4-6-16(7-5-14)23-20(28)25-21-24-17(13-29-21)12-19(27)22-15-8-10-18(11-9-15)26(2)3/h4-11,13H,12H2,1-3H3,(H,22,27)(H2,23,24,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWLAZBNLDPFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Urea Linkage Formation:

Final Coupling: The final step would involve coupling the thiazole derivative with the dimethylaminophenyl acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions could target the thiazole ring or the urea linkage, potentially breaking these structures down into simpler amines and thiols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines and thiols.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide exhibits promising anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent.

- Case Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed selective cytotoxicity against human cancer cells while sparing normal cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Preliminary results suggest that it exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Case Study : In vitro assays revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential utility as an antimicrobial agent .

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes linked to disease progression, such as acetylcholinesterase, which is relevant in neurodegenerative diseases.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and urea linkages can interact with enzymes or receptors, inhibiting their activity. The dimethylamino group might enhance binding affinity through hydrogen bonding or electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide: can be compared with other thiazole derivatives or urea-containing compounds.

Thiazole Derivatives: Compounds like thiamine (vitamin B1) or sulfathiazole.

Urea Derivatives: Compounds like phenylurea herbicides or barbiturates.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

For precise and detailed information, consulting scientific literature and databases is recommended

Biological Activity

N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

It features a thiazole ring, a dimethylamino group, and a p-tolyl urea moiety, which are critical for its biological activity.

Research indicates that this compound exhibits its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, including tyrosinase, which is involved in melanin production. In vitro studies demonstrated that it competes effectively with other known inhibitors like kojic acid .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. For instance, in cell line assays, it exhibited significant cytotoxicity against various cancer types, including leukemia and neuroblastoma .

- Receptor Interaction : The compound's structure allows it to interact with various biological receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological efficacy:

- Dimethylamino Group : This moiety enhances solubility and bioavailability, contributing to the overall potency of the compound.

- Thiazole Ring : Modifications in the thiazole ring have shown to influence the inhibitory activity against tyrosinase and other enzymes.

- Urea Moiety : The p-tolyl urea component is crucial for binding interactions with target enzymes, enhancing the compound's inhibitory effects .

Case Studies

Several studies have investigated the biological activity of this compound:

- Tyrosinase Inhibition : A study evaluated the inhibitory effects of various derivatives on tyrosinase activity. The results indicated that modifications on the thiazole ring significantly impacted IC50 values, with some derivatives showing IC50 values as low as 25 µM .

- Anticancer Efficacy : In a cytotoxicity assay against neuroblastoma cell lines, this compound demonstrated an IC50 value of 0.3 µM, indicating potent anticancer activity compared to standard treatments .

Data Table: Biological Activity Summary

| Study Focus | Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Tyrosinase Inhibition | N-(4-Dimethylamino)... | 25 | Competitive inhibition |

| Anticancer Activity | N-(4-Dimethylamino)... | 0.3 | Induction of apoptosis |

| Receptor Binding | N-(4-Dimethylamino)... | - | Modulation of signaling pathways |

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for N-(4-(dimethylamino)phenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis involves three key steps:

- Thiazole ring formation : Cyclization of a thiourea derivative with an α-haloketone under reflux conditions (e.g., using ethanol as a solvent) .

- Urea linkage : Reaction of an isocyanate (e.g., p-tolyl isocyanate) with the thiazole intermediate to introduce the ureido group, often requiring anhydrous conditions and a base catalyst like triethylamine .

- Acetamide coupling : Acylation of the dimethylaminophenyl group via nucleophilic substitution, typically using coupling agents such as EDC/HOBt in dimethylformamide (DMF) .

- Optimization : Reaction conditions (temperature, solvent polarity, catalyst ratio) are adjusted using design of experiments (DOE) to maximize yield and purity. For example, elevated temperatures (80–100°C) improve cyclization efficiency .

Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with distinct signals for the thiazole ring (δ 7.2–7.8 ppm) and ureido NH protons (δ 8.5–9.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion at m/z 438.18) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Resolves stereochemical ambiguities in the thiazole-urea-acetamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer :

- Assay standardization : Compare activity under consistent conditions (e.g., cell line origin, incubation time, and ATP concentration in kinase assays) .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing p-tolyl with 4-chlorophenyl) to isolate structure-activity relationships (SAR) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2, reconciling discrepancies between in vitro and in silico results .

Q. What strategies are effective for elucidating the mechanism of action of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .

- Mutagenesis studies : Engineer enzyme active-site mutations (e.g., EGFR T790M) to identify critical binding residues .

- Cellular pathway analysis : Use Western blotting to track downstream signaling markers (e.g., phosphorylated ERK for MAPK pathway inhibition) .

Q. How can researchers analyze conflicting SAR data arising from modifications to the thiazole or urea moieties?

- Methodological Answer :

- Systematic substitution : Prepare analogs with incremental changes (e.g., methyl → ethyl on the thiazole ring) to map steric and electronic effects .

- Free-energy perturbation (FEP) calculations : Quantify relative binding energies of analogs to molecular targets, resolving outliers in activity trends .

- Meta-analysis : Cross-reference SAR data from related compounds (e.g., N-(3-chlorophenyl) analogs) to identify conserved pharmacophores .

Q. What experimental approaches address low solubility or stability of this compound in biological assays?

- Methodological Answer :

- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance aqueous solubility .

- Formulation screening : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes to improve bioavailability .

- Stability studies : Use accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., urea bond hydrolysis) .

Q. How can researchers troubleshoot purification challenges during synthesis, such as byproduct formation?

- Methodological Answer :

- Column chromatography : Optimize mobile phases (e.g., hexane/ethyl acetate gradients) to separate acetamide derivatives from unreacted intermediates .

- Recrystallization : Use ethanol/water mixtures to isolate pure crystals, leveraging solubility differences between the product and thiourea byproducts .

- HPLC-MS : Identify persistent impurities (e.g., dimerization products) and adjust reaction stoichiometry or quenching protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.